N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex heterocyclic compound that integrates multiple functional groups, including thiophene, triazole, pyridazine, and benzo[d]thiazole
Mechanism of Action
Mode of action
Thiazole derivatives often interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical pathways
Thiazole derivatives can affect a wide range of pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
Thiazole derivatives have been found to have diverse biological activities, suggesting that they could have a wide range of effects .
Action environment
The solubility properties of thiazole suggest that it could be affected by the presence of water, alcohol, ether, and organic solvents .
Biochemical Analysis
Biochemical Properties
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide plays a crucial role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, thereby modulating their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and influence the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. It can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. This binding often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-biomolecule complex. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage is required to elicit a biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity. For example, this compound can be transported into cells via specific membrane transporters and distributed to various cellular compartments .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its biological effects. This localization is often directed by targeting signals or post-translational modifications that direct the compound to specific organelles. For instance, this compound may accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole and pyridazine rings, followed by their integration with the thiophene and benzo[d]thiazole moieties. Common synthetic routes may involve:
Formation of the Triazole Ring: This step can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Synthesis of Pyridazine Derivatives: Pyridazine rings are often synthesized via condensation reactions involving hydrazine and diketones or diesters.
Integration with Thiophene and Benzo[d]thiazole: The final steps involve coupling reactions, such as Suzuki or Stille couplings, to integrate the thiophene and benzo[d]thiazole moieties with the triazole-pyridazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and benzo[d]thiazole rings can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, often using reagents like sodium borohydride or hydrogen gas with a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of a nitro group could produce an amine derivative.
Scientific Research Applications
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring and exhibit antimicrobial and antiviral activities.
Triazole Derivatives: Compounds such as fluconazole and voriconazole, known for their antifungal properties.
Pyridazine Derivatives: Molecules like pyridazine-based inhibitors used in medicinal chemistry for their enzyme inhibitory activities.
Uniqueness
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is unique due to its multi-functional structure, which combines the properties of thiophene, triazole, pyridazine, and benzo[d]thiazole. This combination allows for a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6OS2/c25-18(11-1-2-14-15(7-11)27-10-20-14)19-8-17-22-21-16-4-3-13(23-24(16)17)12-5-6-26-9-12/h1-7,9-10H,8H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKILZJYGGHLAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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